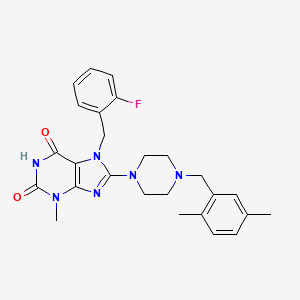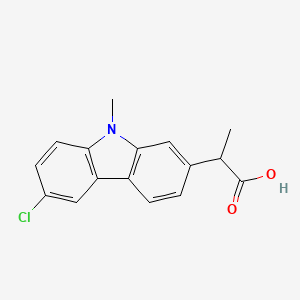![molecular formula C11H10F3N3O2 B2959762 L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- CAS No. 92367-16-3](/img/structure/B2959762.png)
L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- is a chemical compound with the molecular formula C10H10F3NO2 . It is also known by other names such as 4-(Trifluoromethyl)-L-phenylalanine . This compound has a molecular weight of 233.19 g/mol .
Molecular Structure Analysis
The compound has a complex molecular structure. The IUPAC name for this compound is (2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid . The InChI string and the Canonical SMILES string provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.19 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Photoactivatable Analogs for Protein Synthesis Studies
L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-, serves as a photoactivatable analog of phenylalanine, utilized in the study of protein synthesis and tRNA aminoacylation. In research conducted by Baldini et al. (1988), this compound was used to mischarge Escherichia coli tRNAPhe, demonstrating its ability to stimulate protein synthesis in vitro by creating biologically active misaminoacylated tRNAPhe. This application is pivotal for understanding the mechanisms of protein synthesis and the role of tRNA in this process, providing a tool for biochemical studies that require precise manipulation of protein translation processes (Baldini, Martoglio, Schachenmann, Zugliani, & Brunner, 1988).
Enhancing Phenylalanine Production
The compound also finds applications in enhancing the production of L-Phenylalanine itself, crucial for both food and medicinal uses. Ding et al. (2016) developed an in vitro system to quantitatively investigate phenylalanine biosynthesis in E. coli, identifying key enzymes that influence its yield. This research provides a foundation for biotechnological approaches to increase the production of this important amino acid, offering potential improvements in the efficiency of producing phenylalanine for various applications (Ding, Liu, Xu, Zheng, Li, Zhang, & Sun, 2016).
Photoaffinity Labeling for Receptor-Ligand Interactions
In another study, Fillion et al. (2006) demonstrated the use of a carbene-generating diazirine phenylalanine derivative for photoaffinity labeling, comparing its reactivity and selectivity to widely used photoprobes. This application is significant for mapping ligand-receptor interactions, offering a powerful tool for identifying contact points in peptidergic receptors and understanding the molecular basis of ligand binding (Fillion, Deraët, Holleran, & Escher, 2006).
Metabolic Engineering for Biochemical Production
The role of L-Phenylalanine derivatives extends into metabolic engineering, where it's used to investigate and optimize the production pathways of amino acids. Báez-Viveros et al. (2004) explored the effects of phosphotransferase system inactivation and overexpression of feedback inhibition resistant genes on the yield of L-Phenylalanine synthesized from glucose in E. coli. This work highlights the compound's utility in enhancing biochemical production through genetic and metabolic manipulation, providing insights into improving industrial microbial synthesis processes (Báez-Viveros, Osuna, Hernández-Chávez, Soberón, Bolivar, & Gosset, 2004).
Elucidating Enzymatic Mechanisms
Furthermore, Hashimoto et al. (2000) synthesized novel cinnamic acid analogues incorporating the L-Phenylalanine derivative to study the properties of phenylalanine ammonia-lyase (PAL), an enzyme critical for phenylpropanoid biosynthesis. This research underscores the compound's application in elucidating enzyme mechanisms and regulatory pathways, contributing to our understanding of metabolic processes important for plant growth and defense (Hashimoto, Hatanaka, & Nabeta, 2000).
Wirkmechanismus
Target of Action
H-L-Photo-Phe-OH, also known as (2S)-2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid or L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-, is a diazirine-containing phenylalanine amino acid and multifunctional photo-crosslinker . Its primary targets are cellular proteins and protein-protein interactions .
Mode of Action
The compound is incorporated into peptides or small-molecule probes and tools, allowing for photoaffinity labeling of its cellular targets . Upon irradiation with UV light (approximately 360 nm), it forms a covalent bond with these targets . This interaction enables the study of protein-protein interactions and the identification of cellular targets .
Biochemical Pathways
For instance, phenylalanine hydroxylase catalyzes the conversion of phenylalanine to tyrosine, a precursor for neurotransmitters and other L-Tyr derivatives .
Pharmacokinetics
It is known that the compound is used in peptide synthesis , suggesting that it may be incorporated into peptides and distributed throughout the body where it can interact with its targets.
Result of Action
The primary result of H-L-Photo-Phe-OH’s action is the formation of a covalent bond with its cellular targets upon UV light irradiation . This allows for the study of protein-protein interactions and the identification of cellular targets , accelerating drug discovery research for probing cellular mechanisms, target identification/validation, and understanding traditionally undruggable targets .
Action Environment
The action of H-L-Photo-Phe-OH is influenced by environmental factors such as light. Specifically, the compound requires UV light (approximately 360 nm) irradiation to form a covalent bond with its targets . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence and intensity of UV light in its environment.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c12-11(13,14)10(16-17-10)7-3-1-6(2-4-7)5-8(15)9(18)19/h1-4,8H,5,15H2,(H,18,19)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGXDARRSCSGOG-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C2(N=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C2(N=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

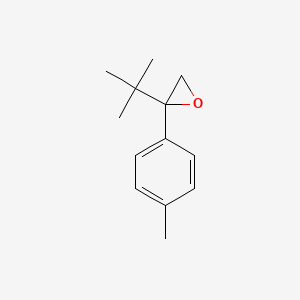
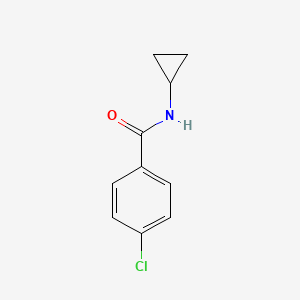
![5-{[2-(4-Fluorophenyl)ethyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B2959681.png)
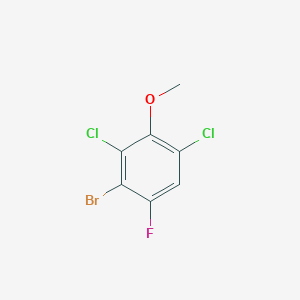
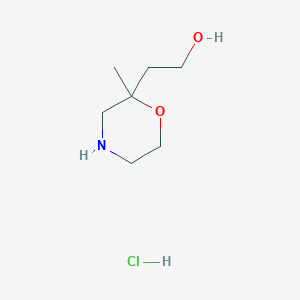
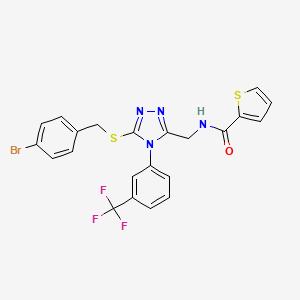
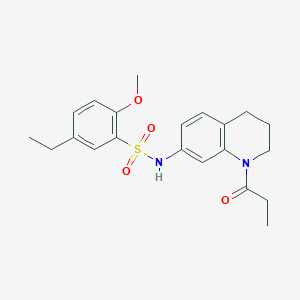

![N-[4-[5-(4-methoxyphenyl)triazol-1-yl]phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2959691.png)
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2,6-difluoro-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2959696.png)
![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2959698.png)
![N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2959699.png)
